molecular formula H7InO7Sn B8577478 Indium tin hydroxide CAS No. 145226-31-9

Indium tin hydroxide

Cat. No. B8577478
M. Wt: 352.58 g/mol
InChI Key: KVXKIRARVMGHKF-UHFFFAOYSA-G
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Patent
US08927104B2

Procedure details

An aqueous SnCl4 solution having a concentration of 55% was prepared using tin tetrachloride as a tin compound. 14.4 g of the aqueous SnCl4 solution and 90 mL (a content of In was 35 g) of indium chloride (InCl3) were mixed to prepare a mixed aqueous solution. 0.6 L of an aqueous alkali solution containing 190 g of an aqueous ammonium hydrogen carbonate (NH4HCO3) was added to the mixed aqueous solution to obtain a mixture (reaction liquid). The pH of the reaction liquid was adjusted to 8, and a temperature of the liquid was adjusted to 30° C., and the mixture was caused to react for 30 minutes. A generated precipitate was repetitively subjected to inclination washing by using ion exchange water. When resistivity of the supernatant liquid became 50,000 Ω·cm or more, the precipitate (In/Sn coprecipitated hydroxide) was filtered to obtain a coprecipitated indium tin hydroxide. This coprecipitated indium tin hydroxide was white.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous alkali solution
Quantity
0.6 L
Type
reactant
Reaction Step Five
Quantity
190 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[Sn:2](Cl)(Cl)Cl.[Sn].[Cl-].[In+3:8].[Cl-].[Cl-].C(=O)([O-])[OH:12].[NH4+]>>[OH-:12].[Sn+4:2].[In+3:8].[OH-:12].[OH-:12].[OH-:12].[OH-:12].[OH-:12].[OH-:12] |f:2.3.4.5,6.7,8.9.10.11.12.13.14.15.16,^3:5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Four
Name
Quantity
14.4 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Step Five
Name
aqueous alkali solution
Quantity
0.6 L
Type
reactant
Smiles
Name
Quantity
190 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
to prepare a mixed aqueous solution
ADDITION
Type
ADDITION
Details
was added to the mixed aqueous solution
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a mixture (reaction liquid)
CUSTOM
Type
CUSTOM
Details
The pH of the reaction liquid
CUSTOM
Type
CUSTOM
Details
was adjusted to 30° C.
CUSTOM
Type
CUSTOM
Details
to react for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washing
FILTRATION
Type
FILTRATION
Details
more, the precipitate (In/Sn coprecipitated hydroxide) was filtered

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Sn+4].[In+3].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.